Cyclopropene-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropene-carboxaldehyde is an organic compound with the molecular formula C₄H₄O. It is a member of the cyclopropene family, characterized by a three-membered ring structure containing a double bond. This compound is notable for its strained ring system, which imparts unique reactivity and properties. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropene-carboxaldehyde involves the reduction of 2-hydroxycyclobutanone using lithium aluminum hydride in anhydrous diethyl ether. The resulting 1,2-cyclobutanediol is then subjected to dehydration using boron trifluoride butyl etherate at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they typically involve similar synthetic routes as those used in laboratory settings. The key steps include the reduction of suitable precursors and subsequent dehydration or rearrangement reactions to form the desired cyclopropene ring structure.
Chemical Reactions Analysis
Types of Reactions
Cyclopropene-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Addition: The double bond in the cyclopropene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Addition: Reagents such as hydrogen halides and carbenes can add across the double bond.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the cyclopropene ring.
Scientific Research Applications
Cyclopropene-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its reactivity and interactions with biological targets.
Industry: this compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopropene-carboxaldehyde involves its reactivity due to the strained three-membered ring. The double bond in the cyclopropene ring is highly reactive, making it susceptible to various chemical transformations. The compound can interact with nucleophiles and electrophiles, leading to ring-opening reactions or the formation of new bonds. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems.
Comparison with Similar Compounds
Cyclopropene-carboxaldehyde can be compared with other similar compounds, such as:
Cyclopropane-carboxaldehyde: Similar in structure but lacks the double bond, resulting in different reactivity.
Cyclopropene: The parent compound without the aldehyde functional group, exhibiting different chemical behavior.
Cyclopropene-carboxylic acid: An oxidized form of this compound with distinct properties and reactivity.
The uniqueness of this compound lies in its combination of the strained cyclopropene ring and the reactive aldehyde functional group, which together confer a wide range of reactivity and applications.
Properties
CAS No. |
36998-21-7 |
---|---|
Molecular Formula |
C4H4O |
Molecular Weight |
68.07 g/mol |
IUPAC Name |
cycloprop-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C4H4O/c5-3-4-1-2-4/h1-4H |
InChI Key |
XWTYFWLGFNQPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.